molecular formula C12H19FN4O B2472937 1-(2-fluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine CAS No. 2101195-74-6

1-(2-fluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

Cat. No.: B2472937
CAS No.: 2101195-74-6
M. Wt: 254.309
InChI Key: HPPAGVKFYXTSGF-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluoroethyl group: This step may involve nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the piperidine moiety: This can be done through amide bond formation using appropriate coupling reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine
  • 1-(2-bromoethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

Uniqueness

1-(2-fluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine may exhibit unique properties due to the presence of the fluoroethyl group, which can influence its reactivity, biological activity, and pharmacokinetic properties compared to its chloro or bromo analogs.

Properties

IUPAC Name

[4-amino-1-(2-fluoroethyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN4O/c1-9-3-2-5-16(7-9)12(18)11-10(14)8-17(15-11)6-4-13/h8-9H,2-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPAGVKFYXTSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=NN(C=C2N)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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